5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide is a heterocyclic compound characterized by a pyrazole ring with amino and carboxamide functional groups. Its molecular formula is C6H10N4O, and it is recognized for its potential applications in medicinal chemistry and various industrial processes. The presence of these functional groups enhances its reactivity, making it a versatile building block for synthesizing more complex compounds .
These reactions highlight the compound's utility in organic synthesis and its potential for further chemical modifications.
5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide exhibits noteworthy biological activity, particularly in the realm of enzyme inhibition. Similar compounds have been shown to interact with various receptors and enzymes, suggesting that this compound may also influence biochemical pathways critical to cellular functions. Its potential as an inhibitor of chorismate mutase has been particularly noted, indicating its relevance in drug development .
The synthesis of 5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide typically involves:
5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide finds applications across multiple fields:
Interaction studies suggest that 5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide may affect various biochemical pathways. Its interactions with specific enzymes could lead to significant changes in cellular processes, potentially influencing therapeutic outcomes. Research indicates that environmental factors can also impact its efficacy and stability .
Several compounds share structural similarities with 5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Amino-N,1-dimethyl-1H-pyrazole-5-carboxamide | Similar pyrazole structure but different position of amino group | Different biological activity profile |
| 3-(Substituted alkoxy)pyrazole-4-carboxamides | Contains alkoxy substituents at the 3-position | Enhanced herbicidal activity against specific weeds |
| N-Ethoxy-1-methyl-3-(3-trifluoromethylbenzyloxy)pyrazole-4-carboxamide | Contains trifluoromethyl group enhancing activity | Notable for its selectivity in herbicidal applications |
These compounds illustrate the diversity within the pyrazole class and highlight the unique characteristics of 5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide concerning its chemical behavior and potential applications .
5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide (CAS 1022962-66-8) is a nitrogen-containing heterocyclic compound with the molecular formula C₆H₁₀N₄O and a molecular weight of 154.17 g/mol. Its IUPAC name derives from the pyrazole core, a five-membered aromatic ring featuring two adjacent nitrogen atoms. The substituents are positioned as follows:
The planar pyrazole ring exhibits resonance stabilization, with bond lengths between carbon and nitrogen atoms averaging 1.33 Å, consistent with aromatic character. The dimethyl substitution at N1 and the carboxamide group at C4 introduce steric and electronic effects that influence reactivity. The SMILES notation for the compound is CNC(=O)C1=C(NN=C1)N, while its InChIKey (LOYKLDXYNWYWDS-UHFFFAOYSA-N) confirms stereochemical uniqueness.
Table 1: Key Structural Properties
The synthesis of pyrazole derivatives dates to the late 19th century, with Ludwig Knorr’s pioneering work on cyclocondensation reactions using β-diketones and hydrazines. However, the specific development of 5-amino-N,1-dimethyl-1H-pyrazole-4-carboxamide emerged more recently, driven by advances in functionalizing pyrazole cores for bioactivity.
Early 20th-century research focused on simple pyrazole analogs, but the introduction of carboxamide groups gained traction in the 1980s with the discovery of their role in enzyme inhibition. By the 2010s, derivatives like this compound were synthesized via Vilsmeier-Haack reactions and hydrazine-mediated cyclizations, optimized for antifungal and anticancer applications. For instance, the compound’s carboxamide moiety aligns with structural motifs in commercial fungicides such as fluxapyroxad, which targets succinate dehydrogenase (SDH).
Key milestones include:
This compound belongs to a subclass of pyrazole carboxamides distinguished by N-alkylation and amino group substitution. Its structural features position it as a hybrid between early antifungal agents (e.g., boscalid) and modern SDH inhibitors (e.g., pydiflumetofen).
Comparative Analysis with Analogues
| Feature | 5-Amino-N,1-dimethyl Derivative | Fluxapyroxad | Boscalid |
|---|---|---|---|
| Core Structure | Pyrazole-4-carboxamide | Pyrazole-4-carboxamide | Pyrazole-4-carboxamide |
| N1 Substituent | Methyl | Trifluoromethyl | Chlorine |
| C5 Substituent | Amino | Difluoromethyl | Nitrile |
| Bioactivity Target | SDH (putative) | SDH | SDH |
| Synthetic Complexity | Moderate | High | Moderate |
The amino group at C5 enhances hydrogen-bonding potential, a trait exploited in molecular docking studies to improve SDH binding. Meanwhile, the N1-methyl group reduces steric hindrance compared to bulkier substituents, potentially broadening substrate compatibility.
The synthesis of 5-amino-N,1-dimethyl-1H-pyrazole-4-carboxamide represents a significant challenge in heterocyclic chemistry, requiring precise control over regioselectivity and functional group compatibility [1]. This compound belongs to the broader class of pyrazole derivatives that have gained considerable attention due to their diverse applications in pharmaceutical and agrochemical industries [2]. The synthetic approaches can be broadly categorized into precursor-based synthesis routes and post-synthetic modification strategies, each offering distinct advantages and limitations [3].
Precursor-based synthesis routes constitute the foundational approaches for constructing the pyrazole core structure with the desired substitution pattern [2]. These methodologies rely on the strategic selection of starting materials that contain the necessary functional groups or can be readily converted to the target compound [1]. The most prominent strategies involve hydrazine-carbonyl condensation reactions and microwave-assisted cyclization techniques, both of which have been extensively studied and optimized for the preparation of substituted pyrazole derivatives [3].
The cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds represents the most widely utilized method for pyrazole synthesis [2]. This approach involves the nucleophilic attack of hydrazine onto the carbonyl group, followed by intramolecular cyclization to form the pyrazole ring system [1]. The reaction mechanism begins with the formation of a hydrazone intermediate through nucleophilic addition, followed by cyclization and dehydration to yield the aromatic pyrazole product [4].
Classical conditions for hydrazine-carbonyl condensation typically employ acidic media such as fluoroboric acid or acetic acid in ethanol at elevated temperatures [2]. However, these harsh conditions present significant limitations including corrosive reaction environments and poor regioselectivity when unsymmetrical 1,3-dicarbonyl compounds are employed [3]. Recent advances have focused on developing milder reaction conditions that maintain high yields while improving selectivity and environmental compatibility [1].
Wang and coworkers reported a significant improvement in this methodology by utilizing copper nitrate as a catalyst under neutral conditions [3]. This approach achieved highly regioselective cyclocondensation at room temperature with reaction times under 60 minutes, providing yields ranging from 60 to 89 percent [3]. The copper-catalyzed method demonstrated excellent functional group tolerance and eliminated the need for strongly acidic conditions, making it more suitable for industrial applications [3].
An alternative approach involves the use of β-ketonitriles as starting materials in combination with hydrazine derivatives [4]. This methodology offers advantages in terms of regioselectivity, as the nitrile group provides a directing effect during cyclization [4]. The reaction proceeds through hydrazone formation followed by intramolecular nucleophilic attack of the second nitrogen onto the nitrile carbon, leading to efficient pyrazole formation [4]. Typical reaction conditions involve ethanol as solvent with reaction times ranging from 1 to 16 hours, achieving yields of 70 to 91 percent [4].
For the specific synthesis of 5-amino-N,1-dimethyl-1H-pyrazole-4-carboxamide, the selection of appropriate precursors is critical [5]. The use of methylhydrazine as the nitrogen source ensures the installation of the N-methyl substituent during the initial cyclization step [6]. However, this approach often results in the formation of regioisomeric mixtures, requiring careful optimization of reaction conditions to achieve selectivity [6].
Microwave-assisted synthesis has emerged as a powerful tool for accelerating pyrazole formation while improving yields and reducing reaction times [7] [8]. The application of microwave irradiation provides rapid and uniform heating, leading to enhanced reaction rates and improved product formation [9]. This technology has been particularly effective for heterocyclic chemistry, where traditional heating methods often require extended reaction times and elevated temperatures [8].
The mechanism of microwave heating involves the direct interaction of electromagnetic radiation with polar molecules, resulting in rapid molecular motion and heat generation [9]. This process enables more efficient energy transfer compared to conventional heating methods, leading to reduced reaction times and improved yields [9]. For pyrazole synthesis, microwave conditions typically operate at temperatures between 140 and 150 degrees Celsius with reaction times of 10 to 20 minutes [8].
Polshettiwar and colleagues demonstrated the effectiveness of microwave-assisted pyrazole synthesis using nano-organocatalysts in aqueous media [8]. Their approach achieved yields of 84 to 96 percent within 20 minutes at 140 degrees Celsius, representing a significant improvement over conventional methods [8]. The use of water as solvent provides environmental benefits while maintaining high efficiency [10].
Microwave-assisted cyclization techniques offer several advantages for the synthesis of 5-amino-N,1-dimethyl-1H-pyrazole-4-carboxamide [11]. The rapid heating profiles enable better control over regioselectivity by minimizing side reactions and decomposition pathways [8]. Additionally, the shorter reaction times reduce the risk of over-methylation or other unwanted modifications [11].
The operational simplicity of microwave-assisted methods makes them particularly attractive for both laboratory-scale synthesis and potential scale-up applications [11]. However, the requirement for specialized microwave reactors and the challenges associated with industrial-scale microwave heating present limitations for large-scale production [12].
Post-synthetic modifications represent an alternative strategy for accessing 5-amino-N,1-dimethyl-1H-pyrazole-4-carboxamide from simpler pyrazole precursors [3]. This approach involves the sequential introduction of functional groups onto a preformed pyrazole core, allowing for greater flexibility in synthetic planning and potentially improved regioselectivity [6]. The key transformations include N-methylation strategies and carboxamide functionalization pathways [13].
The selective N-methylation of pyrazole derivatives presents a significant challenge due to the presence of two nitrogen atoms that can potentially undergo alkylation [14]. The regioselectivity of this transformation depends on several factors including electronic effects, steric hindrance, and reaction conditions [6]. Understanding these factors is crucial for achieving selective formation of the desired N1-methylated product [14].
Traditional N-methylation approaches employ methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate [13]. However, these methods often result in mixtures of N1 and N2 regioisomers, requiring separation and purification steps that reduce overall efficiency [14]. The ratio of regioisomers depends on the substitution pattern of the pyrazole ring and the reaction conditions employed [6].
Recent advances in N-methylation methodology have focused on developing conditions that favor selective formation of specific regioisomers [14]. Utopia Point Bayesian Optimization studies have identified reaction conditions that enable highly selective synthesis of either N1 or N2-methyl pyrazole isomers from the same starting material [14]. These studies revealed that the selectivity stems from condition-dependent equilibria of intermediates prior to methylation [14].
Industrial N-methylation processes have been developed using crystalline aluminosilicate catalysts such as HY-zeolite [15] [13]. These heterogeneous catalysts enable continuous flow processes with excellent conversion rates and minimal by-product formation [13]. The process operates at temperatures between 270 and 300 degrees Celsius with space velocities of 7.5 × 10² to 2.8 × 10³ per hour, achieving conversions of 99 to 100 percent [15].
The advantages of heterogeneous catalysis for N-methylation include the absence of salt by-products, simplified purification procedures, and the ability to operate under continuous flow conditions [13]. The catalyst can be regenerated and reused multiple times, making the process economically attractive for industrial applications [15]. However, the high temperatures required may limit the applicability to thermally sensitive substrates [13].
The introduction of carboxamide functionality represents a critical step in the synthesis of 5-amino-N,1-dimethyl-1H-pyrazole-4-carboxamide [16]. Several approaches have been developed for this transformation, including direct amidation of carboxylic acid precursors, conversion of nitrile intermediates, and post-synthetic modification of existing functional groups [11].
The conversion of pyrazole-4-carbonitrile derivatives to the corresponding carboxamides represents one of the most direct approaches [16]. This transformation can be achieved using hydrogen peroxide and ammonia in ethanol at room temperature, providing yields of 68 to 88 percent [16]. The reaction mechanism involves the formation of a peroxyimidic acid intermediate that undergoes rearrangement to yield the desired carboxamide [16].
Alternative methods for carboxamide formation include the use of hydroxylamine hydrochloride followed by treatment with Vilsmeier-Haack reagent under microwave conditions [11]. This approach offers advantages in terms of operational simplicity and avoids the use of toxic reagents such as phosphorus oxychloride [11]. The microwave-assisted protocol achieves yields of 73 to 91 percent with reaction times of 15 to 30 minutes [11].
The functionalization of pyrazole carboxamides can also be achieved through nucleophilic substitution reactions at the carboxamide nitrogen [17]. This approach enables the introduction of various substituents to modulate the biological activity and physicochemical properties of the final compound [18]. However, the selectivity of these transformations depends on the electronic nature of the pyrazole ring and the choice of nucleophile [17].
The translation of laboratory-scale synthetic methods to industrial-scale production presents numerous challenges that must be addressed to ensure economic viability and process sustainability [19]. These challenges encompass technical, economic, and regulatory aspects that significantly impact the feasibility of large-scale manufacturing [20].
Raw material costs represent a major consideration in industrial pyrazole production [20]. The volatility in prices of key precursors such as hydrazine and 1,3-dicarbonyl compounds can significantly impact manufacturing costs and profit margins [20]. The global fine chemicals market, valued at approaching 1 trillion United States dollars by 2030, provides opportunities for pyrazole derivatives, but also intensifies competition for raw materials [20].
Regioselectivity control becomes increasingly challenging at industrial scale due to the difficulty in maintaining uniform reaction conditions across large reaction volumes [12]. The formation of regioisomeric mixtures reduces overall yield and increases purification costs, making selective synthetic methods essential for economic production [12]. Process optimization strategies include the use of selective catalysts and carefully controlled reaction conditions [12].
Scalability issues are particularly pronounced for microwave-assisted synthesis methods [12]. While microwave heating offers significant advantages at laboratory scale, the challenges associated with uniform heating of large volumes limit its industrial applicability [9]. Heat transfer limitations and the requirement for specialized equipment present barriers to scale-up [12].
Environmental compliance requirements add complexity and cost to industrial pyrazole production [20]. Stringent regulations regarding the handling and disposal of hydrazine and other hazardous materials necessitate significant investments in safety equipment and waste management systems [19]. The development of greener synthetic approaches and closed-loop processes represents an important area of ongoing research [12].
Equipment requirements for industrial pyrazole synthesis include specialized reactors capable of handling corrosive reaction media and high-temperature conditions [19]. The capital investment required for such equipment can be substantial, particularly for processes requiring continuous operation [13]. Modular reactor designs and hybrid heating methods offer potential solutions to reduce capital costs [12].
Quality control presents ongoing challenges in maintaining consistent product purity across large production batches [12]. Real-time monitoring systems and statistical process control methods are essential for ensuring product quality while minimizing rejection and rework costs [12]. The development of robust analytical methods for in-process monitoring remains an active area of research [12].
Waste management considerations include the handling of organic solvents, catalyst residues, and other by-products generated during synthesis [20]. Solvent recovery systems and catalyst recycling technologies can help reduce environmental impact while improving process economics [12]. The implementation of green chemistry principles and sustainable manufacturing practices is becoming increasingly important for regulatory compliance and corporate responsibility [20].
The economics of industrial pyrazole production depend on achieving optimal balance between yield, selectivity, and process efficiency [19]. Process intensification strategies, including the use of continuous flow reactors and automated control systems, offer opportunities to improve productivity while reducing operational costs [12]. However, the complexity of these systems requires significant expertise and investment in process development [20].
| Synthetic Methodology | Reaction Conditions | Typical Yield (%) | Reaction Time | Key Advantages |
|---|---|---|---|---|
| Hydrazine-carbonyl condensation with 1,3-dicarbonyl compounds | Acidic or neutral conditions, ethanol solvent, reflux | 63-95 | 1-16 hours | Simple and rapid, well-established methodology |
| Hydrazine condensation with β-ketonitriles | Ethanol, microwave assistance, 10-60 min | 70-91 | 10-60 minutes | Short reaction time with microwave assistance |
| Microwave-assisted cyclization with hydrazine derivatives | 140-150°C, microwave, 10-20 min | 84-96 | 10-20 minutes | High yields, environmentally friendly conditions |
| Photoredox cyclization using ruthenium catalyst | Visible light, ruthenium catalyst, air atmosphere | 70-85 | 2-4 hours | Mild conditions, good functional group tolerance |
| Copper-catalyzed three-component synthesis | Copper nitrate catalyst, room temperature, <60 min | 60-89 | <60 minutes | Room temperature operation, high regioselectivity |
| Direct N-methylation of pyrazole derivatives | Methanol, crystalline catalyst, 240-300°C | 97-100 | Continuous | High conversion rates, industrial applicability |
| Crystalline aluminosilicate-catalyzed N-alkylation | HY-zeolite, 270-300°C, continuous flow | 68-100 | Continuous | No salt by-products, continuous process |
| Carboxamide formation from carbonitrile precursors | Hydrogen peroxide, ammonia, ethanol, room temperature | 68-88 | 2 hours | Mild conditions, avoids toxic reagents |
| Post-synthetic amination using hydroxylamine hydrochloride | Vilsmeier-Haack reagent, microwave conditions | 73-91 | 15-30 minutes | Operational simplicity, shorter reaction time |
| Challenge Category | Specific Challenges | Impact on Production | Potential Solutions |
|---|---|---|---|
| Raw Material Costs | Volatility in hydrazine and dicarbonyl precursor prices | Increased manufacturing costs and price fluctuations | Long-term supply contracts, alternative precursors |
| Regioselectivity Control | Formation of regioisomeric mixtures in unsymmetrical synthesis | Reduced overall yield and increased purification costs | Optimized reaction conditions, selective catalysts |
| Scalability Issues | Heat transfer limitations in large-scale microwave processes | Limited batch sizes and process efficiency | Continuous flow processes, conventional heating alternatives |
| Environmental Compliance | Stringent regulations on hydrazine handling and disposal | Compliance costs and regulatory delays | Closed-loop systems, green chemistry approaches |
| Process Optimization | Catalyst recycling and regeneration in continuous processes | Higher operational costs and process complexity | Process intensification, automated control systems |
| Equipment Requirements | Specialized microwave reactors for industrial scale | Significant capital investment requirements | Hybrid heating methods, modular reactor designs |
| Quality Control | Consistent product purity across large batches | Product rejection and rework costs | Real-time monitoring, statistical process control |
| Waste Management | Management of organic solvents and catalyst residues | Environmental remediation and disposal costs | Solvent recovery systems, catalyst recycling |
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation capabilities for 5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide, offering detailed insights into the molecular framework and electronic environment of individual nuclei [1] [2].
Proton Nuclear Magnetic Resonance Analysis
The ¹H nuclear magnetic resonance spectrum of 5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide reveals distinctive chemical shift patterns characteristic of the pyrazole carboxamide framework. The amino group protons typically appear as a characteristic singlet in the range of 6.25–6.94 parts per million when analyzed in dimethyl sulfoxide-d₆, demonstrating the exchangeable nature of these protons upon deuterium oxide addition [2]. The N-methyl substituent at position 1 of the pyrazole ring exhibits a singlet signal at approximately 2.8 parts per million [3], while the carboxamide N-methyl group appears in the range of 2.1–2.5 parts per million . The carboxamide proton typically manifests as a broad signal between 10.76–10.94 parts per million, indicating involvement in hydrogen bonding interactions [6].
Carbon-13 Nuclear Magnetic Resonance Characterization
The ¹³C nuclear magnetic resonance spectrum provides critical information regarding the carbon framework of the pyrazole ring system and carboxamide functionality. The pyrazole ring carbons display characteristic chemical shifts with C5 appearing in the range of 147.1–149.0 parts per million, C4 at 90.3–100.8 parts per million, and C3 at 148.6–161.3 parts per million [2]. The carboxamide carbonyl carbon resonates between 159.0–162.78 parts per million, consistent with amide carbonyl chemical shifts observed in related pyrazole carboxamide derivatives [6]. These chemical shift assignments provide definitive structural confirmation and enable discrimination between positional isomers.
| Nuclear Magnetic Resonance Parameter | Chemical Shift Range (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| 5-Amino group | 6.25–6.94 | Singlet | NH₂ protons |
| N¹-Methyl group | ~2.8 | Singlet | N-CH₃ |
| N-Carboxamide methyl | 2.1–2.5 | Singlet | NHCH₃ |
| Carboxamide proton | 10.76–10.94 | Broad singlet | CONH |
| C5 carbon | 147.1–149.0 | - | Pyrazole ring |
| C4 carbon | 90.3–100.8 | - | Pyrazole ring |
| Carbonyl carbon | 159.0–162.78 | - | C=O |
Infrared spectroscopy serves as a powerful analytical tool for functional group identification and hydrogen bonding network analysis in 5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide. The technique provides characteristic absorption bands that enable rapid structural confirmation and purity assessment [6] [7].
Primary Functional Group Absorptions
The infrared spectrum exhibits several diagnostic absorption bands characteristic of the pyrazole carboxamide structure. The amino group N-H stretching vibrations appear in the region of 3300–3500 cm⁻¹ as medium to strong intensity bands, providing clear evidence for the presence of primary amine functionality [6]. The carboxamide N-H stretch manifests at 3100–3300 cm⁻¹, while the characteristic carbonyl stretch occurs at 1650–1680 cm⁻¹ as a strong, sharp absorption [6] . The pyrazole ring exhibits C=N stretching vibrations in the range of 1568–1600 cm⁻¹, with additional C-N stretching modes appearing between 1246–1307 cm⁻¹ [6] [8].
Hydrogen Bonding Fingerprint Region
A particularly noteworthy feature in the infrared spectra of pyrazole carboxamides is the presence of broad absorption bands between 1800–2375 cm⁻¹, which are attributed to intermolecular hydrogen bonding interactions involving the amino and carboxamide functionalities [9]. These bands serve as diagnostic indicators of supramolecular assembly formation and are absent in mononuclear complexes lacking hydrogen bonding networks [9].
| Infrared Absorption Assignment | Frequency Range (cm⁻¹) | Intensity | Structural Significance |
|---|---|---|---|
| N-H stretch (amino) | 3300–3500 | Medium-Strong | Primary amine confirmation |
| N-H stretch (carboxamide) | 3100–3300 | Medium-Strong | Amide functionality |
| C=O stretch (carboxamide) | 1650–1680 | Strong | Carbonyl group |
| C=N stretch (pyrazole) | 1568–1600 | Medium | Aromatic heterocycle |
| Hydrogen bonding modes | 1800–2375 | Broad | Intermolecular interactions |
Single-crystal X-ray diffraction represents the definitive technique for complete structural determination of 5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide, providing precise atomic coordinates, bond lengths, and bond angles [10] [11]. The crystallographic analysis reveals critical geometric parameters that validate the molecular structure and provide insights into electronic distribution within the pyrazole framework.
Molecular Geometry and Bond Length Analysis
Crystallographic studies of pyrazole carboxamide derivatives consistently demonstrate characteristic bond length patterns within the heterocyclic framework. The pyrazole N-N bond distance typically ranges from 1.361–1.397 Å, confirming the aromatic character of the five-membered ring system [10] [8]. The C-N bond lengths adjacent to nitrogen atoms exhibit typical values of 1.311–1.342 Å, while those adjacent to NH groups are slightly longer at 1.348–1.356 Å, reflecting the electronic delocalization within the aromatic system [10] [12]. The carboxamide C=O bond length falls within the range of 1.227–1.255 Å, consistent with partial double bond character arising from amide resonance [10].
Crystal Packing and Symmetry Analysis
The crystal structures of related pyrazole carboxamides frequently exhibit space group symmetries that accommodate extensive hydrogen bonding networks. The molecular packing arrangements demonstrate head-to-head orientations that facilitate optimal intermolecular interactions [10]. In several reported structures, molecules crystallize in centrosymmetric space groups, with 36 molecules present in the unit cell, indicating high packing efficiency driven by supramolecular assembly formation [8].
| Crystallographic Parameter | Value Range | Structural Implication |
|---|---|---|
| N-N bond length | 1.361–1.397 Å | Aromatic character confirmation |
| C-N bond (adjacent to N) | 1.311–1.342 Å | Electronic delocalization |
| C-N bond (adjacent to NH) | 1.348–1.356 Å | Tautomeric effects |
| C=O bond length | 1.227–1.255 Å | Amide resonance |
| Unit cell molecules | 36 (typical) | High packing efficiency |
The crystallographic analysis of pyrazole carboxamide structures reveals extensive hydrogen bonding networks that govern crystal packing and influence physical properties. These interactions represent critical structure-determining factors that affect solubility, thermal stability, and intermolecular recognition processes [10] [9].
Primary Hydrogen Bonding Motifs
The amino and carboxamide functionalities in 5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide participate in multiple hydrogen bonding interactions that create stable supramolecular architectures. N-H⋯N hydrogen bonds between pyrazole nitrogen atoms and amino or carboxamide groups exhibit donor-acceptor distances ranging from 2.03–2.67 Å with bond angles of 158.9–176.0° [10] [9]. These interactions form the primary structural motifs responsible for crystal stability and often result in the formation of dimeric or chain-like assemblies [13].
Secondary Interaction Networks
In addition to the primary N-H⋯N interactions, the crystal structures exhibit secondary hydrogen bonding patterns involving O-H⋯O interactions when water molecules are present in the crystal lattice. These interactions display donor-acceptor distances of 2.649–2.737 Å with bond angles approaching linearity at 169.4–176.0° [10]. Weaker C-H⋯O hydrogen bonds also contribute to the overall stability, with distances ranging from 3.295–3.509 Å and bond angles of 147.0–169.4° [14].
Supramolecular Assembly Formation
The combination of primary and secondary hydrogen bonding interactions results in the formation of complex supramolecular assemblies. In some cases, molecules organize into 36-atom macro-rings through complementary hydrogen bonding patterns, which subsequently assemble into one-dimensional chains through additional weak interactions [14]. These assemblies demonstrate the critical role of hydrogen bonding in determining solid-state structure and provide insights into potential intermolecular recognition capabilities of the compound.
| Hydrogen Bond Type | Distance Range (Å) | Angle Range (°) | Structural Role |
|---|---|---|---|
| N-H⋯N (primary) | 2.03–2.67 | 158.9–176.0 | Main structural motif |
| O-H⋯O (secondary) | 2.649–2.737 | 169.4–176.0 | Crystal lattice stability |
| C-H⋯O (weak) | 3.295–3.509 | 147.0–169.4 | Additional stabilization |
| Macro-ring formation | 36 atoms | Variable | Supramolecular assembly |